molecular formula C14H15BrClNO B1521419 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-57-4

3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1521419
CAS No.: 1185303-57-4
M. Wt: 328.63 g/mol
InChI Key: ULQPKZSFWZZFML-UHFFFAOYSA-N
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Description

3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound that features a bromo-substituted naphthyl group attached to a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromo-2-naphthol and pyrrolidine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 6-bromo-2-naphthol with pyrrolidine under acidic conditions.

  • Purification: The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes of reactants.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the bromo-substituted naphthyl group.

  • Reduction: Reduction reactions can be performed to modify the naphthyl group.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Acidic conditions are often employed, with reagents like hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the naphthyl group.

  • Reduction Products: Reduced forms of the naphthyl group.

  • Substitution Products: Substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in studying biological systems and interactions with biomolecules.

  • Industry: It is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins.

  • Pathways: The exact pathways depend on the specific application but can involve signaling pathways, metabolic processes, or structural modifications.

Comparison with Similar Compounds

  • 6-Bromo-2-naphthol: Similar structure but lacks the pyrrolidine ring.

  • Pyrrolidine derivatives: Other pyrrolidine compounds with different substituents.

Uniqueness:

  • The presence of both the bromo-substituted naphthyl group and the pyrrolidine ring makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(6-bromonaphthalen-2-yl)oxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQPKZSFWZZFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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